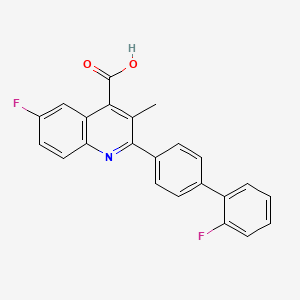
AV-412
Overview
Description
AV-412, also known as MP412, is an EGFR inhibitor with IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It is being developed as a potential novel treatment for cancer .
Molecular Structure Analysis
The molecular weight of this compound is 850.24 and its chemical formula is C41H44ClFN6O7S2 . The CAS Registry Number is 451493-31-5 .Chemical Reactions Analysis
This compound inhibits autophosphorylation of EGFR and ErbB2 with IC50 of 43 and 282 nM, respectively . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation with an IC50 of 100 nM .Physical And Chemical Properties Analysis
The exact physical and chemical properties of this compound are not available in the sources I found .Mechanism of Action
Target of Action
AV-412, also known as MP-412, is a potent dual inhibitor of the tyrosine kinase activities of the receptors for epidermal growth factor (EGFR) and HER2 . These receptors are currently recognized as validated target molecules in cancer treatment strategies .
Mode of Action
This compound shows potent inhibition of the EGFR L858R mutations . In cells, this compound inhibited autophosphorylation of EGFR and ErbB2 . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation . Moreover, this compound abrogates EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors a double mutation of L858R and T790M in EGFR .
Biochemical Pathways
This compound suppresses autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. Preliminary data from a phase 1 study indicate dose-proportional exposure . The maximum tolerated dose (MTD) of this compound was found to be 150mg . The most common treatment-related adverse events were nausea and diarrhea, which could be controlled with standard medications .
Result of Action
In animal studies using cancer xenograft models, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . Furthermore, this compound showed a significant antitumor effect on the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib .
Action Environment
The action environment of this compound is largely determined by the genetic context of the tumor. This compound has shown potential as a therapeutic agent for the treatment of cancers expressing EGFR and ErbB2, especially those resistant to the first generation of small-molecule inhibitors . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .
Cellular Effects
This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .
Molecular Mechanism
This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .
Temporal Effects in Laboratory Settings
In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Dosage Effects in Animal Models
In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .
Metabolic Pathways
Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .
Subcellular Localization
Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .
properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN6O.2C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJVFFZCKODEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44ClFN6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. | |
| Record name | AV-412 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
451493-31-5 | |
| Record name | MP 412 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451493315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AV-412 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AV-412 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z541VW0W40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



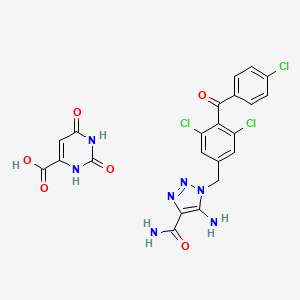



![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)
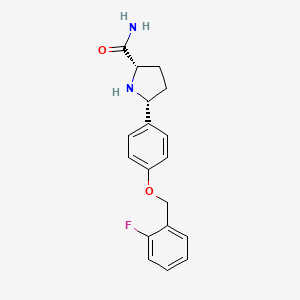


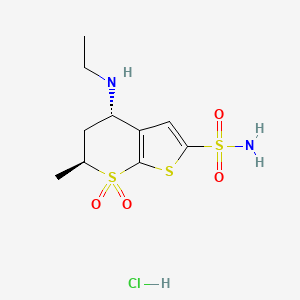
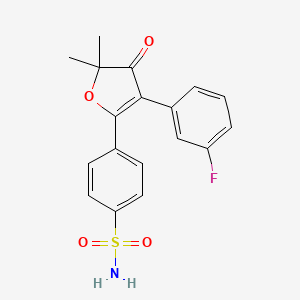
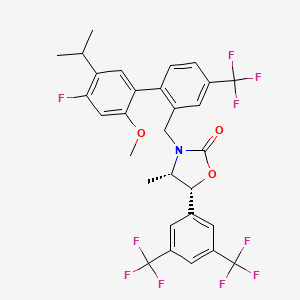

![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)
